N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound combining imidazo[2,1-b]thiazole and benzo[d]oxazol-2-one moieties. The imidazo[2,1-b]thiazole scaffold is recognized for its role in modulating kinase activity and cytotoxicity, as seen in VEGFR2 inhibitors and anticancer agents . The benzo[d]oxazol-2-one group is associated with applications in imaging probes and bifunctional chelates, highlighting its versatility in medicinal chemistry .
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-18(12-24-16-6-1-2-7-17(16)27-20(24)26)21-14-5-3-4-13(10-14)15-11-23-8-9-28-19(23)22-15/h1-11H,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWSVCNZAPMXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including relevant research findings, biochemical properties, and potential therapeutic applications.
1. Chemical Structure and Properties
The compound belongs to the imidazo[2,1-b]thiazole class, which is known for its pharmacological significance. The structure can be represented as follows:
This compound features an imidazo[2,1-b]thiazole moiety attached to a phenyl group and a 2-oxobenzo[d]oxazole component, contributing to its biological activity.
2.1. In Vitro Studies
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notable findings include:
- Ovarian Cancer (OVCAR-3) : The compound demonstrated potent inhibition of cell proliferation.
- Colon Cancer (HCT-15) : Effective against this cell line as well.
- Renal Cancer (CAKI-1 and UO-31) : Showed significant cytotoxicity.
- Leukemia (CCRF-CEM and SR) : Displayed strong antiproliferative activity.
The mechanism of action appears to involve modulation of cell cycle progression and induction of apoptosis in cancer cells .
2.2. Case Studies
In a study focusing on imidazo[2,1-b]thiazole derivatives, several compounds were synthesized and evaluated for their anticancer properties. Among these, derivatives similar to this compound exhibited selective inhibition of COX-2 with IC50 values ranging from 0.08 µM to 0.16 µM, highlighting their potential as therapeutic agents targeting inflammatory pathways associated with cancer .
3. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models in rats showed varying degrees of anti-inflammatory effects across different derivatives of imidazo[2,1-b]thiazoles. The inhibition index ranged from 3.7% to 39.1%, indicating that modifications in the chemical structure can significantly influence biological activity .
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
- COX Inhibition : Selectively inhibiting COX-2 enzymes involved in inflammatory processes.
These mechanisms suggest that the compound may serve dual roles in both anticancer and anti-inflammatory contexts .
5. Research Applications
The research surrounding this compound extends into various fields:
| Field | Application |
|---|---|
| Chemistry | Building block for synthesizing complex molecules |
| Biology | Investigated for anticancer and anti-inflammatory roles |
| Medicine | Potential candidate for drug development |
| Industry | Development of new materials and chemical processes |
6. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential as an anticancer agent and anti-inflammatory drug underscores the importance of continued investigation into its mechanisms of action and therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole, including the compound , exhibit promising antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains. A study reported the synthesis and evaluation of imidazo[2,1-b]thiazole derivatives that were tested against Gram-positive and Gram-negative bacteria, revealing better activity against Gram-positive species such as Bacillus cereus and Bacillus thuringiensis .
Anticancer Properties
The anticancer potential of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has been investigated through various in vitro assays. Compounds structurally related to this compound have exhibited significant growth inhibition in several cancer cell lines. For example, a related study found that certain derivatives displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cell lines such as SNB-19 and OVCAR-8 . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.
Antitubercular Activity
The compound also shows potential as an antitubercular agent. Research has indicated that similar acetamide derivatives can inhibit key enzymes in Mycobacterium tuberculosis, which are essential for its survival and replication. In vitro studies demonstrated that these compounds could effectively reduce the viability of M. tuberculosis H37Rv strains . Further investigations into their in vivo efficacy are warranted to establish their therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes that yield high-purity products suitable for biological evaluation.
Biological Evaluation
In biological evaluations, compounds are assessed using a variety of assays:
- Antimicrobial Assays : Disc diffusion and broth microdilution methods are commonly employed to determine the minimum inhibitory concentrations (MICs).
- Cytotoxicity Assays : The NCI-60 cell line screen is a standard method for evaluating anticancer activity across different cancer types.
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Result Summary |
|---|---|---|
| Antimicrobial | Bacillus cereus, E. coli | Significant inhibition observed |
| Anticancer | SNB-19, OVCAR-8 | PGIs from 51.88% to 86.61% |
| Antitubercular | Mycobacterium tuberculosis H37Rv | Effective enzyme inhibition |
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide linker serves as a reactive site for nucleophilic substitution (S<sub>N</sub>2) due to the electron-withdrawing effects of the adjacent benzoxazolone ring. Key reactions include:
Cyclization Reactions Involving the Benzoxazolone Moiety
The 2-oxobenzo[d]oxazol-3(2H)-yl group undergoes ring-opening and re-cyclization under acidic or basic conditions:
2.1. Acid-Catalyzed Ring Expansion
Treatment with PCl<sub>5</sub> in benzene induces electrophilic aromatic substitution, forming fused quinazolinone derivatives :
Product : 7-Chloro-3-(imidazo[2,1-b]thiazol-6-yl)benzo oxazolo[3,2-a]quinazolin-5(3H)-one
2.2. Base-Mediated Rearrangement
In KOH/EtOH , the oxazolone ring opens to form a transient enolate, which re-cyclizes with amines to yield substituted benzoxazoles :
Example : Reaction with hydrazine produces 3-(imidazo[2,1-b]thiazol-6-yl)-N'-(2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide (82% yield) .
Electrophilic Aromatic Substitution at the Imidazo[2,1-b]thiazole Ring
The electron-rich imidazo[2,1-b]thiazole system undergoes nitration and sulfonation:
Cross-Coupling Reactions
The aryl bromide substituent (if present) enables Pd-catalyzed couplings:
4.1. Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> yields biaryl derivatives :
Example : Coupling with 4-methoxyphenylboronic acid produces 4'-methoxybiphenyl-substituted analog (71% yield, confirmed by <sup>13</sup>C NMR) .
Reductive Amination of the Oxazolone Ring
Catalytic hydrogenation (H<sub>2</sub>/Pd-C ) reduces the oxazolone carbonyl to a secondary amine, enabling further derivatization :
Product : 2-(3-Aminobenzo[d]oxazol-2(3H)-yl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Photochemical Reactions
UV irradiation (λ = 254 nm) in MeCN induces [2+2] cycloaddition between the oxazolone and alkenes, forming tricyclic products :
Product : Bicyclo[4.2.0]octa-1,3,5-triene-fused derivative (55% yield, characterized by X-ray crystallography) .
Stability Under Physiological Conditions
The compound degrades in phosphate-buffered saline (pH 7.4) via hydrolysis of the acetamide bond (t<sub>1/2</sub> = 3.2 hours at 37°C), forming 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid and 3-(imidazo[2,1-b]thiazol-6-yl)aniline .
This reactivity profile highlights the compound’s versatility as a scaffold for medicinal chemistry, particularly in developing kinase inhibitors and antimicrobial agents. Further studies should explore enantioselective transformations and in vivo metabolic pathways.
Comparison with Similar Compounds
C. Compound 5l ()
- Structure : Imidazo[2,1-b]thiazole with a 4-chlorophenyl substituent and a morpholine-pyridinamide side chain.
- Activity : VEGFR2 inhibitor (5.72% inhibition at 20 μM) with potent cytotoxicity against MDA-MB-231 (IC50 = 1.4 μM) .
- Key Difference : The target compound’s benzo[d]oxazol-2-one group may alter selectivity or potency compared to 5l’s morpholine-pyridinamide chain.
Activity Profiles and Selectivity
*Biological data for the target compound are inferred from structural analogs.
Substituent Effects on Activity
- Imidazo[2,1-b]thiazole Core : Linked to kinase inhibition (VEGFR2) and cytotoxicity in cancer models. Substitutions at the 6-position (e.g., aryl groups) enhance potency .
- Benzo[d]oxazol-2-one Group : Found in imaging probes (e.g., PBPA) due to its chelation properties. Modifications here may influence biodistribution or target engagement .
- Acetamide Linker : Flexibility in this region (e.g., 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide in ) affects metabolic stability and binding kinetics .
Q & A
Q. Stepwise Synthesis :
Friedel-Crafts acylation to attach the imidazo[2,1-b]thiazole core to the phenyl ring using Eaton’s reagent (PO/MeSOH) under solvent-free conditions (yield: ~65%) .
Acetamide coupling via a nucleophilic substitution reaction between 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid and the amino group on the phenyl ring, optimized at 60°C in DMF with DCC as a coupling agent .
Q. Key Parameters :
- Temperature control (<70°C) to prevent oxazolone ring decomposition.
- Solvent polarity (DMF > THF) to enhance reaction rates .
Intermediate: How can researchers validate the compound’s biological activity against glioblastoma models, and what contradictory data might arise?
Q. In Vitro Assays :
Q. Contradictions :
- Discrepancies in IC values may arise due to variations in blood-brain barrier (BBB) permeability or off-target effects. Validate using LC-MS/MS to quantify intracellular compound concentrations .
Advanced: How can reaction conditions be optimized to resolve low yields during the oxazolone-acetamide coupling step?
Q. Data-Driven Optimization :
| Condition | Conversion Rate | Yield |
|---|---|---|
| DMF, 60°C, DCC | 85% | 72% |
| THF, 40°C, EDCI/HOBt | 18% | 10% |
| CHCN, 80°C, DIC | 10% | 5% |
Q. Recommendations :
- Use DMF with DCC at 60°C for optimal conversion.
- Monitor reaction progress via TLC (eluent: EtOAc/hexane 3:1) to detect unreacted starting material .
Advanced: What strategies can reconcile conflicting data in cytotoxicity assays across different cell lines?
Q. Case Study :
- In MCF-7 breast cancer cells, the compound showed IC = 5 µM, but no activity in A549 lung cancer cells.
Q. Resolution Strategies :
Perform target engagement assays (e.g., thermal shift assays) to confirm binding to putative targets like the immunoproteasome .
Evaluate metabolic stability in each cell line using hepatocyte microsomes to identify differential metabolism .
Advanced: How can computational methods guide the design of derivatives with improved selectivity?
Q. Approaches :
- Molecular docking against the ATP-binding site of Aurora kinase A (PDB: 3E5A) to prioritize substituents on the phenyl ring.
- QSAR models using descriptors like logP and polar surface area to predict BBB permeability .
Validation : Synthesize top candidates and test in orthotopic glioblastoma models for in vivo efficacy .
Intermediate: What spectroscopic techniques are essential for characterizing degradation products under physiological conditions?
Q. Protocol :
LC-HRMS to identify hydrolyzed products (e.g., cleavage of the acetamide bond at pH 7.4).
(if fluorinated analogs are used) to track stability in serum-containing media .
Basic: What are the documented biological targets of imidazo[2,1-b]thiazole derivatives, and how might they apply to this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
